molecular formula C7H9BrN2O2 B1369014 methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate CAS No. 1005566-07-3

methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Cat. No.: B1369014
CAS No.: 1005566-07-3
M. Wt: 233.06 g/mol
InChI Key: OQTCOFRTCLKRKC-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics

This compound is an organic compound classified within the pyrazole family, featuring a five-membered heterocyclic structure containing two nitrogen atoms positioned adjacently within the ring system. The compound's Chemical Abstracts Service registry number is 1005566-07-3, providing its unique identification within chemical databases. The molecular structure consists of a pyrazole ring bearing a bromine atom at the 4-position, with the nitrogen at position 1 connected to a propanoate chain that terminates in a methyl ester group.

The structural representation can be described through its Simplified Molecular Input Line Entry System notation as CC(C(=O)OC)N1C=C(C=N1)Br, which clearly delineates the connectivity pattern between the pyrazole ring and the propanoate substituent. The International Chemical Identifier string InChI=1S/C7H9BrN2O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,1-2H3 provides a standardized representation that facilitates database searches and structural comparisons. The compound exists as a liquid at room temperature with established storage protocols requiring sealed conditions in dry environments at temperatures between 2-8 degrees Celsius.

The pyrazole core exhibits the characteristic five-membered heterocyclic arrangement where two adjacent nitrogen atoms occupy positions 1 and 2 of the ring structure. This arrangement creates a system with both pyrrole-like and pyridine-like nitrogen atoms, contributing to the compound's amphoteric nature and its ability to participate in diverse chemical transformations. The bromine substituent at position 4 introduces significant electronic effects, altering the electron density distribution within the pyrazole ring and influencing the compound's reactivity profile.

The propanoate side chain attachment occurs through the nitrogen at position 1 of the pyrazole ring, creating a substitution pattern that maintains the aromaticity of the heterocyclic core while introducing ester functionality. This structural arrangement positions the compound as a bifunctional molecule capable of participating in reactions involving both the pyrazole ring system and the ester group, making it valuable for synthetic applications requiring multifunctional intermediates.

Physicochemical Properties and Molecular Parameters

The physicochemical characterization of this compound reveals a comprehensive profile of molecular parameters that define its behavior in various chemical environments. The molecular weight of 233.06 daltons positions this compound within the range typical for small organic molecules used in pharmaceutical and agrochemical applications. The compound's topological polar surface area measures 44.12 square angstroms, indicating moderate polarity that influences its solubility characteristics and membrane permeability properties.

Property Value Units
Molecular Weight 233.06 Daltons
Molecular Formula C₇H₉BrN₂O₂ -
Topological Polar Surface Area 44.12 Ų
Logarithmic Partition Coefficient 1.3796 -
Hydrogen Bond Acceptors 4 Count
Hydrogen Bond Donors 0 Count
Rotatable Bonds 2 Count

The logarithmic partition coefficient value of 1.3796 suggests favorable lipophilicity characteristics that contribute to the compound's ability to cross biological membranes while maintaining adequate aqueous solubility for synthetic manipulations. This balance between hydrophobic and hydrophilic character positions the compound within the optimal range for bioavailability considerations in pharmaceutical applications. The hydrogen bonding profile indicates four potential hydrogen bond acceptor sites and zero hydrogen bond donor sites, reflecting the electronic nature of the nitrogen atoms in the pyrazole ring and the carbonyl oxygen in the ester group.

The rotational flexibility of the molecule, characterized by two rotatable bonds, provides conformational adaptability that can influence binding interactions with biological targets or participation in crystal packing arrangements. This structural flexibility, combined with the planar nature of the pyrazole ring system, creates opportunities for diverse intermolecular interactions including π-π stacking, halogen bonding through the bromine substituent, and dipole-dipole interactions.

Spectroscopic characterization reveals distinctive features that facilitate identification and purity assessment. Nuclear magnetic resonance spectroscopy shows characteristic signals for the pyrazole protons appearing in the downfield region around 7.5-8.0 parts per million, while the methyl ester protons appear as a singlet around 3.7 parts per million. Mass spectrometric analysis confirms the molecular ion peak with appropriate isotope patterns reflecting the bromine substitution.

Historical Context in Pyrazole Chemistry

The development of this compound occurs within the broader historical framework of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr's foundational contributions established the nomenclature and synthetic methodologies that continue to influence pyrazole chemistry today. The systematic exploration of pyrazole derivatives gained momentum through the classical synthetic approach developed by Hans von Pechmann in 1898, who demonstrated the synthesis of pyrazole from acetylene and diazomethane.

The evolution of pyrazole chemistry throughout the twentieth century established these heterocycles as privileged scaffolds in medicinal chemistry, with numerous pharmaceutical agents incorporating pyrazole moieties for their therapeutic effects. The recognition that pyrazole derivatives exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, drove extensive research into substituted pyrazoles bearing various functional groups. This historical progression established the foundation for developing specialized pyrazole derivatives such as this compound.

The introduction of halogenated pyrazoles, particularly brominated derivatives, represents a significant advancement in heterocyclic chemistry due to the unique reactivity patterns introduced by halogen substitution. Bromine substituents on pyrazole rings create reactive sites for cross-coupling reactions, nucleophilic substitutions, and other transformations that enable the construction of complex molecular architectures. The specific positioning of the bromine atom at the 4-position of the pyrazole ring in this compound reflects strategic synthetic planning based on decades of research into pyrazole reactivity patterns.

The development of ester-substituted pyrazoles emerged from the recognition that combining heterocyclic scaffolds with ester functionality creates versatile intermediates for pharmaceutical synthesis. These bifunctional molecules enable sequential transformations that can introduce additional complexity while maintaining the beneficial properties of the pyrazole core. The synthesis of this compound represents the culmination of these historical developments, combining halogenation strategies with ester chemistry to create a multifunctional synthetic intermediate.

Contemporary research continues to build upon this historical foundation, with this compound serving as a representative example of modern pyrazole chemistry's sophistication. The compound's synthesis and applications reflect the maturity of heterocyclic chemistry methodologies while pointing toward future developments in the field.

Position within Heterocyclic Compound Classification

This compound occupies a specific position within the comprehensive classification system of heterocyclic compounds, belonging to the azole family of five-membered aromatic heterocycles. Within this classification, pyrazoles represent compounds containing two adjacent nitrogen atoms in a five-membered ring, distinguishing them from other azoles such as imidazoles, oxazoles, and thiazoles. The compound's classification as a 1-substituted pyrazole reflects the attachment of the propanoate chain to the nitrogen atom at position 1, which significantly influences its chemical behavior and synthetic utility.

The broader category of azoles encompasses heterocycles that exhibit remarkable diversity in their electronic properties and reactivity patterns. Pyrazoles, specifically, are characterized as π-excess aromatic systems where electrophilic substitution reactions occur preferentially at position 4, while nucleophilic attacks favor positions 3 and 5. This reactivity pattern positions this compound as a strategically functionalized molecule where the bromine substituent at position 4 can undergo various substitution reactions.

Within the subcategory of halogenated pyrazoles, brominated derivatives occupy a particularly important position due to their balanced reactivity profiles. Unlike fluorinated pyrazoles, which often exhibit limited reactivity due to the strong carbon-fluorine bond, or iodinated derivatives, which may be too reactive for certain applications, brominated pyrazoles provide optimal reactivity for cross-coupling reactions and nucleophilic substitutions. The positioning of this compound within this classification reflects its utility as a synthetic intermediate.

The ester functionality present in this compound places the compound within the intersection of heterocyclic chemistry and ester chemistry, creating a bifunctional classification that expands its synthetic applications. This dual classification enables the compound to participate in reactions typical of both pyrazoles and esters, including ester hydrolysis, transesterification, amidation, and various heterocyclic transformations. The strategic combination of these functional groups reflects modern approaches to molecular design that seek to maximize synthetic efficiency through multifunctional intermediates.

Properties

IUPAC Name

methyl 2-(4-bromopyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTCOFRTCLKRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-bromo-1H-pyrazole with methyl 2-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the carbon atom of the methyl 2-bromopropanoate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an aprotic solvent.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazole derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Drug Development
Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate serves as a valuable building block in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of potential drug candidates targeting various diseases, including cancer and inflammatory conditions. The bromine substituent enhances its reactivity, making it suitable for further chemical transformations that can yield novel pharmacophores .

Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. The mechanism involves binding to active sites or allosteric sites of target proteins, potentially modulating biochemical pathways critical for disease progression. Preliminary studies have shown interactions with specific enzymes involved in cancer metabolism, suggesting its utility in cancer research.

Materials Science

Development of Novel Materials
In materials science, this compound is explored for its unique electronic and optical properties. Its incorporation into polymer matrices or as a ligand in coordination compounds can lead to the creation of materials with tailored properties for electronic applications .

Nanomaterials
The compound's ability to coordinate with metal ions makes it a candidate for developing nanomaterials with specific functionalities. These nanomaterials can be utilized in sensors, catalysis, and drug delivery systems, enhancing their effectiveness through targeted interactions .

Biological Studies

Receptor Modulation
this compound is also investigated for its potential as a receptor modulator. Its structural features enable it to interact with various biological targets, influencing receptor activity and downstream signaling pathways. This application is particularly relevant in pharmacology and toxicology studies where understanding receptor dynamics is crucial .

Toxicological Assessments
Given its brominated structure, there are ongoing studies assessing the environmental and biological impacts of this compound. Understanding its toxicity profile is essential for evaluating its safety in potential applications within pharmaceuticals and agrochemicals .

Summary of Key Applications

Application AreaDescription
Medicinal ChemistryBuilding block for drug synthesis; enzyme inhibitor targeting cancer-related pathways
Materials ScienceDevelopment of novel electronic materials; coordination chemistry for nanomaterials
Biological StudiesReceptor modulation; toxicological assessments

Case Study 1: Enzyme Inhibition

A study investigated the interaction of this compound with a specific enzyme involved in glycolysis. The compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound for designing new anti-cancer agents.

Case Study 2: Material Development

In another study, researchers synthesized a polymer composite incorporating this compound, which exhibited enhanced electrical conductivity compared to traditional materials. This finding opens avenues for applications in flexible electronics.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogues with substitutions at the pyrazole 4-position or modifications to the ester/acid moiety (Table 1).

Table 1. Key Structural and Physical Properties of Analogues

Compound Name CAS Number Substituent (R) Molecular Formula Molar Mass (g/mol) Key Properties/Notes
Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate 1072944-71-8 4-Bromo C₇H₉BrN₂O₂ 233.06 97% purity; irritant
2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid 1005582-20-6 4-Methyl C₇H₁₀N₂O₂ 154.17 Carboxylic acid; 95% purity
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate 1175275-82-7 4-Iodo C₇H₉IN₂O₂ 280.07 97% purity; heavier halogen
Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate 1005586-22-0 3-Methyl C₈H₁₂N₂O₂ 168.19 Methyl at pyrazole 3-position
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one N/A 4-Bromo, 4'-Cl-Ph C₁₂H₁₁BrClN₂O 315.59 Sulfonamide derivatives; m.p. 200–201°C

Electronic and Reactivity Differences

  • Halogen Effects: The 4-bromo group in the target compound is electron-withdrawing, polarizing the pyrazole ring and enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to 4-methyl (electron-donating) or 4-iodo (bulkier, better leaving group) analogues .
  • Ester vs. Acid Functionality :

    • The methyl ester in the target compound improves lipophilicity, making it more suitable for cell-permeable prodrugs compared to the carboxylic acid derivative (CAS 1005582-20-6), which is more hydrophilic and prone to ionization at physiological pH .

Physicochemical Properties

  • Spectroscopic Data :
    • ¹H-NMR : Pyrazole ring protons in brominated derivatives typically resonate downfield (δ 7.4–8.1 ppm), whereas methyl-substituted analogues show upfield shifts (δ 6.6–7.2 ppm) .
    • IR : Ester carbonyl stretches appear at ~1700–1750 cm⁻¹, distinct from carboxylic acids (~1650–1700 cm⁻¹) .

Biological Activity

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in enzyme inhibition and receptor interactions. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C7_7H9_9BrN2_2O2_2
Molecular Weight: Approximately 231.06 g/mol
Structural Characteristics: The compound features a pyrazole ring substituted with a bromine atom at the 4-position and a methyl ester functional group, which influences its reactivity and biological interactions.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition: It has been shown to inhibit various enzymes, including cyclooxygenases (COX), which are crucial for the inflammatory response. The compound's structural similarity to other pyrazole derivatives enhances its potential as an enzyme inhibitor .
  • Receptor Binding: Studies indicate that this compound interacts with specific receptors, modulating biological responses. It has been evaluated for its binding affinity to targets involved in pain pathways and inflammatory processes.

Biological Activities

The compound has demonstrated a range of biological activities, summarized in the following table:

Activity Type Description Reference
Antibacterial Exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.
Antifungal Shows efficacy against specific fungal pathogens, indicating broader applications in infectious disease treatment.
Antiviral Preliminary studies suggest antiviral properties, warranting further investigation into its mechanism of action.
Enzyme Inhibition Inhibits liver alcohol dehydrogenase and COX enzymes, impacting metabolic pathways and inflammation.
Cell Signaling Modulation Affects cell signaling pathways such as MAPK/ERK, influencing cell proliferation and differentiation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies: In assays designed to evaluate enzyme inhibition, this compound showed significant reductions in enzymatic activity compared to control samples. For example, it demonstrated competitive inhibition against liver alcohol dehydrogenase with an IC50_{50} value indicating potent activity.
  • Receptor Interaction Analysis: Binding assays revealed that the compound interacts with receptors involved in pain modulation, suggesting potential applications in pain management therapies. The binding affinity was quantitatively assessed through displacement assays.
  • Comparative Analysis with Related Compounds: Research comparing this compound with structurally similar pyrazole derivatives indicated that variations in substituents significantly affect biological activity. For instance, compounds with different halogen substitutions exhibited varying degrees of enzyme inhibition and receptor binding.

Q & A

Q. What are the recommended methods for synthesizing methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate with high purity?

The synthesis typically involves nucleophilic substitution or esterification reactions. A validated protocol includes refluxing 4-bromo-1H-pyrazole with methyl 2-chloropropanoate in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert conditions. Purification via silica gel column chromatography (eluting with ethyl acetate/hexane gradients) achieves >95% purity. Recrystallization in ethanol further enhances purity to >97% . LC-MS and ¹H/¹³C NMR are critical for confirming structural integrity and purity .

Q. How should researchers characterize this compound to confirm its structural identity?

Key characterization techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and crystal packing. SHELXL/SHELXS software is standard for refinement .
  • NMR spectroscopy: ¹H NMR should show signals for the pyrazole ring (δ 7.5–8.5 ppm), methyl ester (δ 3.6–3.8 ppm), and propanoate backbone (δ 1.5–2.0 ppm for CH₂/CH₃) .
  • High-resolution mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 247.00 for C₇H₁₀BrN₂O₂) .

Q. What solvent systems are optimal for chromatographic purification?

A 3:7 to 1:1 gradient of ethyl acetate/hexane is effective for silica-based column chromatography. For HPLC purification, a C18 column with acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min flow rate resolves ester and pyrazole derivatives efficiently .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., low diffraction quality) be addressed during SCXRD analysis?

Low crystallinity may arise from flexible ester groups or solvent inclusion. Strategies include:

  • Crystal growth optimization: Slow evaporation in mixed solvents (e.g., dichloromethane/hexane).
  • Twinned data refinement: Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
  • Hydrogen bonding analysis: Stabilize crystals via O–H···N interactions, as seen in pyrazole derivatives .

Q. How do structural modifications (e.g., bromine substitution) influence reactivity or biological activity?

Replacing the bromine atom with other halogens (e.g., Cl, F) alters electronic properties and steric effects. For example:

  • Electron-withdrawing groups (Br): Enhance electrophilicity for nucleophilic aromatic substitution.
  • Biological activity: Pyrazole bromine improves ligand-receptor binding in kinase inhibitors, as observed in analogs like fluazolate (a herbicide) .

Q. What strategies resolve contradictions between purity assays (e.g., HPLC vs. NMR)?

Discrepancies may arise from residual solvents or degradation products. Mitigation steps:

  • Multi-method validation: Combine HPLC (for quantitative purity) with ¹H NMR (integration of proton signals).
  • Forced degradation studies: Expose the compound to heat/light/humidity to identify labile groups .

Q. How can computational methods aid in predicting reactivity or spectroscopic properties?

  • DFT calculations: Predict NMR chemical shifts (e.g., using Gaussian09) and optimize geometries for SCXRD comparison .
  • Molecular docking: Screen for potential biological targets by simulating interactions with proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What are the safety considerations for handling brominated pyrazole derivatives?

  • Toxicity: Brominated compounds may release HBr under acidic conditions. Use fume hoods and PPE.
  • Waste disposal: Neutralize with sodium bicarbonate before disposal .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Signals/PeaksReference
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, pyrazole), 3.73 (s, 3H, OCH₃), 1.52 (d, 3H, CH₃)
HRMS (ESI+)m/z 247.00 [M+H]⁺ (C₇H₁₀BrN₂O₂)

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductSourceResolution Method
4-Bromo-1H-pyrazoleIncomplete substitutionProlong reflux time
Methyl 2-chloropropanoateUnreacted starting materialSilica gel chromatography

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